molecular formula C8H3BrCl2N2 B020724 6-Bromo-2,3-dichloroquinoxaline CAS No. 108229-82-9

6-Bromo-2,3-dichloroquinoxaline

Cat. No. B020724
CAS RN: 108229-82-9
M. Wt: 277.93 g/mol
InChI Key: PSSGUHOTRLMJNO-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dichloroquinoxaline is a chemical compound with the molecular formula C8H3BrCl2N2 . It is a solid substance and is considered an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-dichloroquinoxaline is represented by the linear formula C8H3BrCl2N2 . The molecular weight of this compound is 277.93 .


Physical And Chemical Properties Analysis

6-Bromo-2,3-dichloroquinoxaline is a solid substance . It has a molecular weight of 277.93 . The exact mass is 275.88567 . The compound should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Biological Activity

Quinoxalines, a class of N-heterocyclic compounds, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .

Medicinal Chemistry

Quinoxalines is an essential moiety to treat infectious diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

Green Chemistry

Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This approach is environmentally friendly and sustainable, making it a promising field for the application of 6-Bromo-2,3-dichloroquinoxaline.

Synthesis of Quinoxaline Derivatives

6-Bromo-2,3-dichloroquinoxaline can be used in the synthesis of new symmetrically and asymmetrically 2,3-disubstituted quinoxalines . These compounds can be synthesized through functionalization of 2,3-dichloroquinoxaline with a variety of sulfur and/or nitrogen nucleophiles .

Antimicrobial Activity

The synthesized quinoxaline derivatives have shown significant antimicrobial activity . This makes 6-Bromo-2,3-dichloroquinoxaline a valuable compound in the development of new antimicrobial agents.

Industrial Applications

6-Bromo-2,3-dichloroquinoxaline is commercially available and used in various industrial applications . Its properties such as being a low melting solid and miscible in water make it suitable for various industrial processes .

Safety and Hazards

6-Bromo-2,3-dichloroquinoxaline is considered hazardous. It has the following hazard statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-2,3-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSGUHOTRLMJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549827
Record name 6-Bromo-2,3-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dichloroquinoxaline

CAS RN

108229-82-9
Record name 6-Bromo-2,3-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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